1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane is a chemical compound that belongs to the class of sulfonyl azepanes. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. This compound has gained attention in recent years due to its unique structure and potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, particularly GABA and glutamate. It may also have antioxidant properties that help protect neurons from damage.
Biochemical and Physiological Effects:
1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which can have a calming effect and may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to decrease levels of glutamate, which can be neurotoxic in high concentrations. Additionally, it has been shown to have antioxidant properties that may protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents. Additionally, it has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are a number of future directions for research on 1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, it may have potential as a treatment for anxiety and depression. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with azepane in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the amine group of azepane. The resulting product is then purified by column chromatography to obtain pure 1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane.
Scientific Research Applications
1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane has been studied for its potential therapeutic properties. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. Additionally, it has been studied for its potential as a treatment for anxiety and depression.
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2S/c14-12-6-5-10(9-11(12)13(15,16)17)21(19,20)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEDNUGAKPLXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.